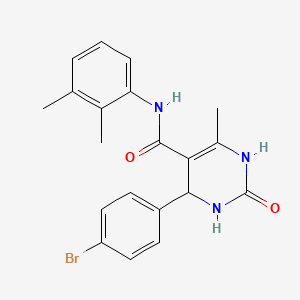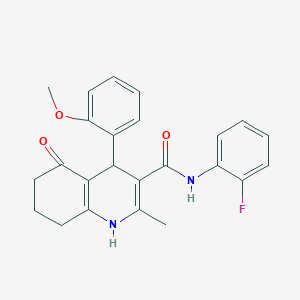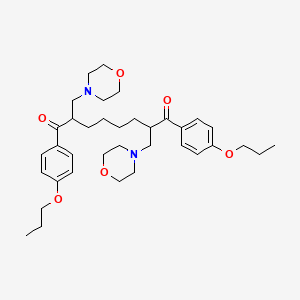![molecular formula C19H21NO4 B11646765 2-[(4-Methoxy-phenylcarbamoyl)-methyl]-3-phenyl-butyric acid](/img/structure/B11646765.png)
2-[(4-Methoxy-phenylcarbamoyl)-methyl]-3-phenyl-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-メトキシ-フェニルカルバモイル)-メチル]-3-フェニル-酪酸は、芳香環と官能基を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-[(4-メトキシ-フェニルカルバモイル)-メチル]-3-フェニル-酪酸の合成は、通常、中間体の生成を含む複数のステップを伴います。一般的な合成経路の1つは、4-メトキシフェニルイソシアネートを適切な前駆体と反応させてカルバモイル中間体を生成することです。この中間体は、制御された条件下でフェニル置換酪酸誘導体と反応させて最終生成物を得ます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは通常、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化を含みます。工業的方法は、費用対効果とスケーラビリティにも重点を置いています。
化学反応の分析
反応の種類
2-[(4-メトキシ-フェニルカルバモイル)-メチル]-3-フェニル-酪酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸または他の酸化誘導体を生成するために酸化される可能性があります。
還元: 還元反応により、この化合物はアルコールまたはアミンに変換される可能性があります。
置換: この化合物中の芳香環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤がしばしば使用されます。
置換: ハロゲン(例:臭素)または求核剤(例:水酸化物イオン)などの試薬は、特定の条件下で使用されて置換反応を実現します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
2-[(4-メトキシ-フェニルカルバモイル)-メチル]-3-フェニル-酪酸は、科学研究においてさまざまな用途があります。
化学: 有機合成における試薬または中間体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や鎮痛作用などの潜在的な治療特性について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
2-[(4-メトキシ-フェニルカルバモイル)-メチル]-3-フェニル-酪酸の作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素または受容体に結合してその活性を変化させ、下流の影響を引き起こす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
4-(2-メトキシ-フェニルカルバモイル)-酪酸: 構造的に類似していますが、メトキシ基の位置が異なります。
フェニル酪酸誘導体: 酪酸骨格が類似しており、芳香環にさまざまな置換基を持つ化合物です。
独自性
この記事は、2-[(4-メトキシ-フェニルカルバモイル)-メチル]-3-フェニル-酪酸についての包括的な概要を提供しており、その合成、反応、用途、作用機序、類似化合物との比較を網羅しています。
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4-(4-methoxyanilino)-4-oxo-2-(1-phenylethyl)butanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-13(14-6-4-3-5-7-14)17(19(22)23)12-18(21)20-15-8-10-16(24-2)11-9-15/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
ZJYVULGZOQUTOO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(CC(=O)NC2=CC=C(C=C2)OC)C(=O)O |
溶解性 |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11646687.png)
![N-[(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11646688.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646695.png)
![2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646701.png)

![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)

![3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646733.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)

![2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646757.png)



